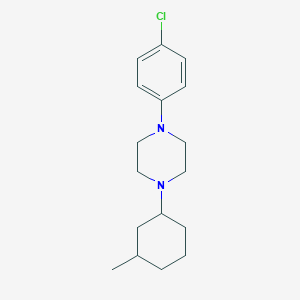![molecular formula C24H25N3O2S B5121564 3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPTES, and it belongs to a class of compounds known as glutaminase inhibitors. Glutaminase is an enzyme that is involved in the metabolism of glutamine, an amino acid that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of glutaminase has been identified as a potential therapeutic strategy for cancer treatment, and BPTES is one of the compounds that have been developed for this purpose.
作用机制
BPTES acts as a competitive inhibitor of glutaminase, binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a reduction in the levels of glutamate, which is an important source of energy for cancer cells. The inhibition of glutaminase by BPTES leads to a metabolic stress response in cancer cells, leading to reduced cell proliferation and increased cell death.
Biochemical and Physiological Effects
BPTES has been shown to have several biochemical and physiological effects on cancer cells. Inhibition of glutaminase by BPTES leads to a reduction in the levels of glutamate, which is an important source of energy for cancer cells. This leads to a metabolic stress response in cancer cells, leading to reduced cell proliferation and increased cell death. BPTES has also been shown to induce autophagy, a process by which cells recycle their own components to survive under stress conditions.
实验室实验的优点和局限性
BPTES has several advantages as a tool for scientific research. It is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. BPTES has also been shown to be effective in vivo, making it a valuable tool for studying the effects of glutaminase inhibition in animal models of cancer. However, BPTES has some limitations as a tool for scientific research. It has low solubility in water, making it difficult to work with in aqueous solutions. BPTES also has a short half-life in vivo, limiting its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the scientific research on BPTES. One direction is to develop more potent and selective glutaminase inhibitors that have improved pharmacokinetic properties. Another direction is to investigate the potential therapeutic applications of BPTES in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of BPTES with other anticancer drugs should be further investigated to identify new synergistic effects. Finally, the development of new methods for the delivery of BPTES to cancer cells should be explored to improve its effectiveness as a therapeutic agent.
合成方法
The synthesis of BPTES involves several steps, including the reaction of 4-(4-pyridinylmethyl)aniline with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. The sulfonamide intermediate is then reacted with 3-butoxybenzoyl chloride to form the final product, BPTES. The synthesis of BPTES has been optimized to improve its yield and purity, and several modifications to the original synthesis method have been proposed.
科学研究应用
BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. Glutamine is an essential nutrient for cancer cells, and inhibition of glutaminase has been shown to induce cell death in cancer cells. BPTES has been shown to be effective in inhibiting glutaminase activity in cancer cells, leading to reduced cell proliferation and increased cell death. BPTES has also been shown to be effective in combination with other anticancer drugs, such as cisplatin and paclitaxel, leading to synergistic effects.
属性
IUPAC Name |
3-butoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-2-3-15-29-22-6-4-5-20(17-22)23(28)27-24(30)26-21-9-7-18(8-10-21)16-19-11-13-25-14-12-19/h4-14,17H,2-3,15-16H2,1H3,(H2,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVONWEFAQAZQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)
![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)


![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)
![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)

![4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121572.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121575.png)
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)